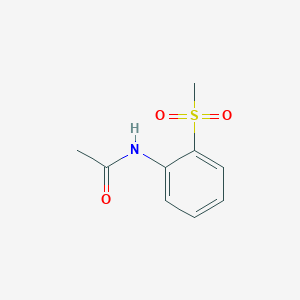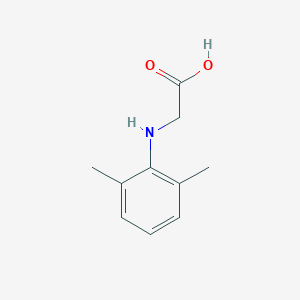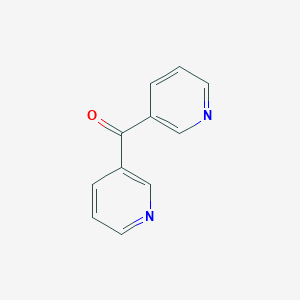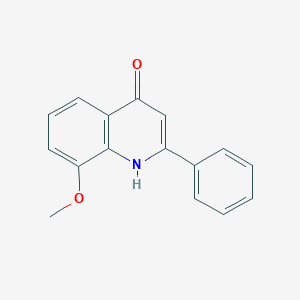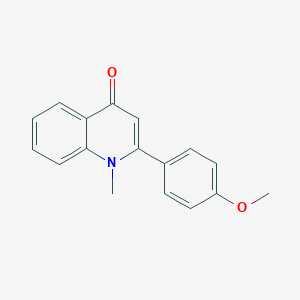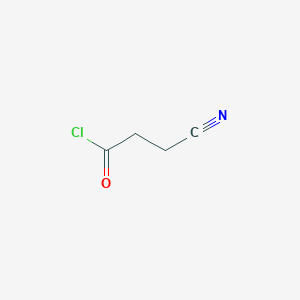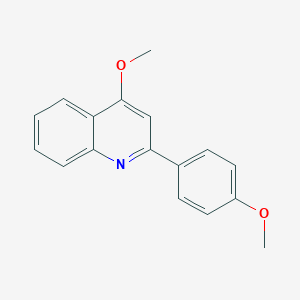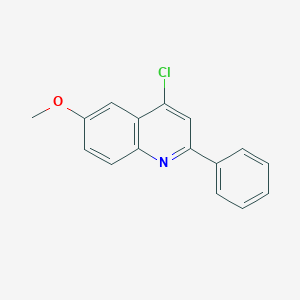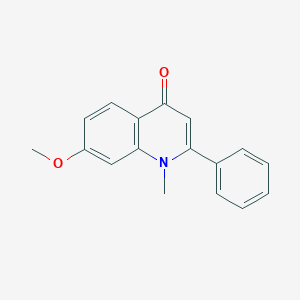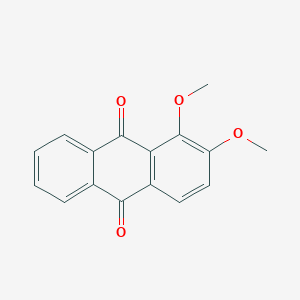
1,2-Dimethoxyanthracene-9,10-dione
Overview
Description
1,2-Dimethoxyanthracene-9,10-dione is a chemical compound with the CAS Number 6003-12-9 and a linear formula of C16H12O4 . It has a molecular weight of 268.27 .
Synthesis Analysis
The synthesis of 1,2-Dimethoxyanthracene-9,10-dione and its derivatives has been described in several studies . One effective method involves the coupling of a weakly reactive amine, 1-aminoanthracene-9,10-dione, and sterically hindered carboxylic acids using COMU as the coupling agent .Molecular Structure Analysis
The molecular structure of 1,2-Dimethoxyanthracene-9,10-dione is characterized by the presence of two methoxy groups attached to an anthraquinone scaffold .Scientific Research Applications
1. Use in the Paper Industry and Synthetic Dyes Production
- Application : Anthracene-9,10-dione is used in the paper industry and in the production of synthetic dyes .
- Results : The use of anthracene-9,10-dione in these industries contributes to its large-scale production worldwide .
2. Crop Protection
- Application : Anthracene-9,10-dione is used in crop protection against birds .
- Results : The use of anthracene-9,10-dione helps in protecting crops from bird damage .
3. Biological Effects
- Application : Studies have been conducted to understand the biological effects of anthracene-9,10-dione, due to its presence in various environments .
- Methods : These studies involve monitoring of air, soil, and water quality .
- Results : The results of these studies have led to increased interest in the toxicological aspects of anthracene-9,10-dione .
4. Synthesis of Dyes
- Application : Amino- and diamino derivatives of 9,10-anthracenedione are key structures for obtaining various dyes .
- Results : These compounds have been used in the synthesis of a number of dyes, pigments, and phosphors .
5. Triplet–Triplet Annihilation Photon Upconversion
- Application : Molecules based on anthracene are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion .
6. Photocatalysis in Covalent Organic Frameworks
- Application : Anthracene moieties have been introduced into 2D covalent organic frameworks (COFs) to boost photocatalytic performance .
- Results : The introduction of anthracene moiety into 2D COFs significantly extended the visible light absorption range beyond 100 nm compared to PDA–TAPT and resulted in more efficient transfer and separation of photogenerated electron–hole pairs .
7. OLEDs and Triplet–Triplet Annihilation Upconversion
- Application : Molecules based on anthracene are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion .
8. White-Light-Mediated Photocatalysis
- Application : Anthracene-based COFs (AND–TAPT) enhanced in its π-conjugation and D–A structure to boost photocatalytic performance .
- Results : The introduction of anthracene moiety into 2D COFs significantly extended the visible light absorption range beyond 100 nm compared to PDA–TAPT and resulted in more efficient transfer and separation of photogenerated electron–hole pairs .
properties
IUPAC Name |
1,2-dimethoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-8-7-11-13(16(12)20-2)15(18)10-6-4-3-5-9(10)14(11)17/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKRBKSZCGCEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400939 | |
| Record name | 1,2-dimethoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethoxyanthracene-9,10-dione | |
CAS RN |
6003-12-9 | |
| Record name | 1,2-dimethoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



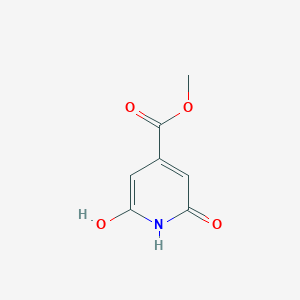
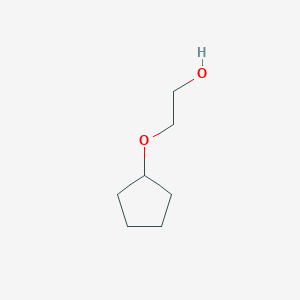
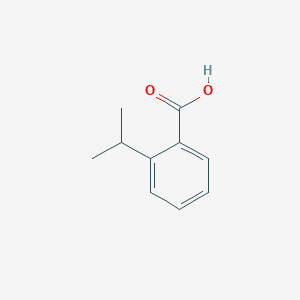
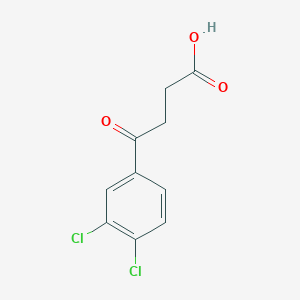
![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)
